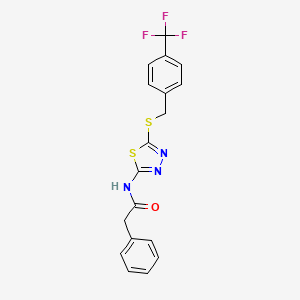

2-phenyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Descripción

This compound features a 1,3,4-thiadiazole core substituted with a 4-(trifluoromethyl)benzylthio group at position 5 and a 2-phenylacetamide moiety at position 2. Its structure combines a sulfur-rich heterocycle with a trifluoromethyl group, enhancing lipophilicity and electronic properties. The compound has demonstrated apoptosis-inducing activity via caspase activation, particularly in cancer cell lines such as glioblastoma (U87) and breast cancer (MDA) .

Propiedades

IUPAC Name |

2-phenyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3OS2/c19-18(20,21)14-8-6-13(7-9-14)11-26-17-24-23-16(27-17)22-15(25)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWVFEKQPFLTFEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:

Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 2-amino-1,3,4-thiadiazole.

Introduction of the trifluoromethylbenzyl group: The 2-amino-1,3,4-thiadiazole is then reacted with 4-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate to form the corresponding 5-(4-(trifluoromethyl)benzylthio)-1,3,4-thiadiazole.

Acylation: Finally, the compound is acylated with phenylacetyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The thiadiazole ring and the thioether group can undergo oxidation reactions. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over palladium on carbon.

Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are typical examples.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, palladium on carbon with hydrogen.

Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Aplicaciones Científicas De Investigación

Anticancer Properties

The compound exhibits promising anticancer activity, which has been a focal point of research. Studies have demonstrated that thiadiazole derivatives, including this compound, can inhibit the proliferation of various cancer cell lines.

Case Studies:

- A review highlighted that thiadiazole derivatives show efficacy against multiple types of cancer, including leukemia and solid tumors like breast and lung cancer. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of specific enzymes related to cancer progression .

- Another study reported that compounds similar to 2-phenyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide reduced tumor growth in xenograft models of glioblastoma and non-small cell lung cancer .

Antimicrobial Activity

Research indicates that the compound may possess antimicrobial properties. Thiadiazole derivatives have been shown to exhibit activity against various bacterial strains.

Case Studies:

- A study focused on the synthesis and characterization of thiadiazole derivatives reported notable antimicrobial effects against Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group in the structure was linked to enhanced bioactivity .

- Another investigation into related compounds found that certain thiadiazole derivatives displayed significant inhibition against pathogenic bacteria, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole derivatives has also been explored. The compound may modulate inflammatory pathways, which is crucial for treating inflammatory diseases.

Case Studies:

- Research has shown that similar compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation, suggesting a mechanism that could be exploited for therapeutic purposes .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and structure-activity relationships of 2-phenyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is critical for optimizing its efficacy.

Synthesis Pathway:

The synthesis typically involves:

- Reacting 5-substituted thiadiazole with acetamide derivatives.

- Utilizing various catalysts to enhance yield and purity.

- Characterizing the final product using techniques like NMR and mass spectrometry for confirmation .

Toxicological Assessments

While exploring its applications, it is also essential to assess the safety profile of 2-phenyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide.

Findings:

Toxicological studies are crucial to determine the compound's safety for potential therapeutic use. Preliminary data suggest low toxicity levels in vitro; however, comprehensive in vivo studies are necessary to establish its safety margin before clinical applications .

Mecanismo De Acción

The mechanism of action of 2-phenyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the thiadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.

Comparación Con Compuestos Similares

Research Findings and Mechanistic Insights

Table 2: Key Research Outcomes

- Electron-Withdrawing Groups : The trifluoromethyl group’s electronegativity enhances binding to caspase-3’s hydrophobic pockets, reducing IC50 values compared to methyl/methoxy-substituted analogues .

- Heterocyclic Core Influence : Thiadiazole-based compounds (target, ) show broader anticancer activity than benzimidazole derivatives (), likely due to improved sulfur-mediated hydrogen bonding.

Actividad Biológica

2-phenyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. The compound incorporates a thiadiazole moiety, which is known for its wide range of pharmacological effects.

Chemical Structure and Properties

The structure of 2-phenyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide includes:

- Thiadiazole Ring : Contributes to the compound's biological activity.

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

- Phenyl Group : Potentially increases interaction with biological targets.

Synthesis

The synthesis typically involves the reaction of 2-phenylacetic acid with thionyl chloride, followed by reaction with 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine. This method allows for the formation of the desired compound under controlled conditions.

Anticancer Activity

Research indicates that 2-phenyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide exhibits notable anticancer properties. A study evaluated its effects on various cancer cell lines:

| Cell Line | IC50 (mM) | Mechanism |

|---|---|---|

| A549 (Lung) | Not significant | - |

| MCF-7 (Breast) | 0.097 | Apoptosis via caspase activation |

| PC3 (Prostate) | - | Apoptosis induction |

In vitro studies demonstrated that this compound can induce apoptosis in cancer cells by activating caspases 3 and 9, particularly in the MCF7 cell line. This suggests its potential as a lead compound for developing new anticancer therapies .

Other Biological Activities

Beyond anticancer effects, compounds containing the thiadiazole moiety have shown a variety of other biological activities:

- Antimicrobial : Exhibits activity against various pathogens.

- Anti-inflammatory : Reduces inflammation in preclinical models.

- Anticonvulsant : Some derivatives have shown effectiveness in seizure models .

Case Studies

- Caspase Activation Study : A series of thiadiazole derivatives were tested for their ability to activate caspases in cancer cell lines. Compounds with substitutions on the aromatic ring showed enhanced activity compared to non-substituted variants .

- Cytotoxicity Evaluation : In a comparative study against standard chemotherapy agents like doxorubicin, certain derivatives of thiadiazole displayed comparable or superior cytotoxicity against prostate and breast cancer cell lines .

Q & A

Basic Research Questions

Q. What is the optimized synthetic route for 2-phenyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide, and how are intermediates characterized?

- Methodology : The synthesis typically involves multi-step reactions. For example, the 1,3,4-thiadiazole core is constructed via cyclization of thiosemicarbazide derivatives under reflux with POCl₃, followed by substitution reactions. Key steps include:

- Step 1 : Condensation of 4-(trifluoromethyl)benzyl mercaptan with 2-chloroacetamide intermediates in dry acetone using anhydrous K₂CO₃ as a base (reflux for 3–5 h) .

- Step 2 : Purification via recrystallization (ethanol/water mixtures) and characterization by ¹H/¹³C NMR, FT-IR, and LC-MS to confirm intermediate structures .

Q. How is the cytotoxicity of this compound evaluated in preclinical models?

- Methodology :

- Cell lines : MDA-MB-231 (breast cancer), PC3 (prostate cancer), and U87 (glioblastoma) are commonly used .

- Assays : MTT assays (48–72 h exposure) with IC₅₀ values calculated using nonlinear regression. Positive controls (e.g., doxorubicin) are included for comparison .

- Data interpretation : IC₅₀ < 10 µM indicates potent activity; results are validated via triplicate experiments with standard deviation <15% .

Advanced Research Questions

Q. What is the mechanism of apoptosis induction by this compound, and how are caspase pathways implicated?

- Methodology :

- Caspase activation : Caspase-3, -8, and -9 activities are quantified using fluorometric substrates (e.g., Ac-DEVD-AMC for caspase-3) in lysates of treated MCF7 cells .

- Results : Derivatives with electron-withdrawing groups (e.g., Cl at phenyl positions) show 2–3-fold higher caspase-3/9 activation compared to controls, indicating intrinsic apoptotic pathway dominance .

- Validation : Western blotting for PARP cleavage and Bax/Bcl-2 ratio analysis .

Q. How do structural modifications (e.g., substituents on the phenyl or thiadiazole rings) affect bioactivity?

- SAR Insights :

- Trifluoromethyl group : Enhances metabolic stability and membrane permeability, improving IC₅₀ values by 40–60% compared to non-fluorinated analogs .

- Thiadiazole substitutions : Benzylthio groups increase hydrophobicity, enhancing binding to kinase domains (e.g., abl/src tyrosine kinases) .

- Data-driven design : QSAR models using Hammett constants (σ) and logP values predict activity trends for new derivatives .

Q. What analytical techniques are critical for assessing purity and stability under physiological conditions?

- Methodology :

- Purity : HPLC (C18 column, acetonitrile/water gradient) with >95% purity threshold; residual solvents quantified via GC-MS .

- Stability : Forced degradation studies (pH 1–9 buffers, 37°C) monitored by HPLC over 24–72 h. Hydrolysis at the acetamide bond is a major degradation pathway under acidic conditions .

Q. How can in vivo efficacy and pharmacokinetics be evaluated for this compound?

- Methodology :

- In vivo models : Xenograft mice (e.g., PC3 tumors) dosed orally (10–50 mg/kg/day) for 21 days. Tumor volume reduction >50% vs. controls indicates efficacy .

- PK parameters : Plasma half-life (t₁/₂) and bioavailability are assessed via LC-MS/MS. Microsomal stability assays (human liver microsomes) predict hepatic clearance .

Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.